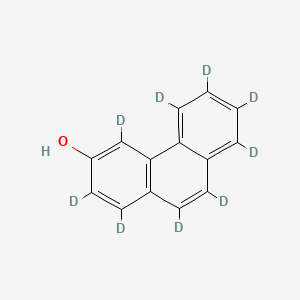

3-Phenanthrol-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,4,5,6,7,8,9,10-nonadeuteriophenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPOABOEXMDQBT-LOIXRAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3[2H])[2H])O)[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676105 | |

| Record name | (~2~H_9_)Phenanthren-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922510-20-1 | |

| Record name | (~2~H_9_)Phenanthren-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of 3-Phenanthrol-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-Phenanthrol-d9, a deuterated analog of 3-Phenanthrol. Deuterated compounds are of significant interest in pharmaceutical research and development, primarily for their use as internal standards in quantitative bioanalysis and for their potential to modulate metabolic pathways of parent molecules. This document outlines a feasible synthetic route and details the analytical methodologies for the determination of its isotopic purity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. The isotopic purity and enrichment values are typical expectations for the described synthesis method and can vary based on reaction conditions.

| Parameter | Value | Method of Determination |

| Chemical Formula | C₁₄HD₉O | Mass Spectrometry |

| Monoisotopic Mass | 203.1319 u | Mass Spectrometry |

| Molecular Weight | 203.28 g/mol | Mass Spectrometry |

| Typical Isotopic Purity | >98% | Mass Spectrometry, ¹H NMR |

| Typical Deuterium Enrichment | >98 atom % D | Mass Spectrometry, ¹H NMR |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through acid-catalyzed hydrogen-deuterium (H-D) exchange on the aromatic rings of 3-Phenanthrol. This method is advantageous due to the commercial availability of the starting material and the relative simplicity of the procedure.

Experimental Protocol: Acid-Catalyzed Deuteration using DCl in D₂O

This protocol describes the deuteration of 3-Phenanthrol using a solution of deuterium chloride (DCl) in deuterium oxide (D₂O).

Materials:

-

3-Phenanthrol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterium chloride (DCl, 35 wt. % in D₂O, 99.5 atom % D)

-

Anhydrous diethyl ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Phenanthrol in deuterium oxide.

-

Acidification: Carefully add deuterium chloride solution to the mixture to catalyze the exchange reaction.

-

Reaction: Heat the mixture to reflux and maintain for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ¹H NMR.

-

Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The deuterated product is extracted with a suitable organic solvent such as diethyl ether.

-

Drying and Solvent Removal: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high chemical and isotopic purity.

Determination of Isotopic Purity

The isotopic purity of the synthesized this compound is a critical parameter and is determined by a combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Experimental Protocol: Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a powerful technique to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).[2][3]

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system. Acquire the full scan mass spectrum in the appropriate mass range.

-

Data Analysis:

-

Identify the molecular ion cluster of this compound.

-

Determine the relative intensities of the peaks corresponding to the fully deuterated species (d9) and the less-deuterated isotopologues (d8, d7, etc.).

-

The isotopic purity is calculated as the percentage of the d9 isotopologue relative to the sum of all phenanthrol-related isotopologues.

-

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Quantitative ¹H NMR (qNMR) is used to determine the amount of residual, non-exchanged protons in the this compound molecule.[4] This provides a measure of the deuterium enrichment.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a certified internal standard of known purity into an NMR tube. Dissolve the mixture in a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery for accurate integration.

-

Data Analysis:

-

Integrate the signals corresponding to the residual protons on the aromatic rings of this compound.

-

Integrate a known signal from the internal standard.

-

The amount of residual protons is calculated by comparing the integral of the analyte signals to the integral of the internal standard signal. From this, the deuterium enrichment can be determined.

-

Visualizations

Synthesis Pathway of this compound

Caption: Proposed synthesis of this compound via acid-catalyzed H-D exchange.

Isotopic Purity Analysis Workflow

Caption: Workflow for the determination of isotopic purity of this compound.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Kinetic Isotope Effect of 3-Phenanthrol-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) with a focus on 3-Phenanthrol-d9, a deuterated isotopologue of 3-phenanthrol. While direct experimental data on the KIE of this compound is not currently available in peer-reviewed literature, this document synthesizes established principles of KIE, the known metabolism of phenanthrene and related phenolic compounds, and data from analogous enzymatic hydroxylation reactions to provide a robust theoretical framework. This guide is intended to inform researchers on the expected metabolic pathways, the potential magnitude of the KIE, and the experimental approaches to measure it, thereby aiding in the design of future studies for drug development and mechanistic enzymology.

Introduction to the Kinetic Isotope Effect

The kinetic isotope effect is a powerful tool in physical organic chemistry and drug metabolism studies to elucidate reaction mechanisms.[1] It is defined as the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its heavier isotopes.[1] The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to that with the heavier isotope (k_heavy). For deuterium substitution, this is denoted as kH/kD.

A kH/kD value greater than 1, known as a primary kinetic isotope effect, typically indicates that the bond to the isotope is being broken in the rate-determining step of the reaction. The magnitude of the primary KIE is influenced by the nature of the transition state. Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond cleavage, are generally smaller and provide insight into changes in hybridization or steric environment at the isotopic center during the reaction.

In drug development, deuterium substitution is a strategy employed to slow down metabolic processes at specific sites in a molecule, potentially improving its pharmacokinetic profile by reducing clearance and increasing exposure.

Metabolism of 3-Phenanthrol

3-Phenanthrol is a polycyclic aromatic hydrocarbon and a known metabolite of phenanthrene.[2][3][4] The metabolism of phenanthrene and its derivatives is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases responsible for the phase I metabolism of a vast array of xenobiotics.

The primary metabolic transformation of aromatic compounds like phenanthrene is hydroxylation. For phenanthrene, this can lead to the formation of various phenanthrol isomers, including 3-phenanthrol, which is considered a detoxification product and has been detected in human urine. The specific CYP isozymes involved in the metabolism of phenanthrene derivatives in humans include CYP1A2 and CYP1B1.

The expected primary metabolic pathway for 3-phenanthrol would involve further oxidation, potentially leading to the formation of dihydroxy-phenanthrene derivatives. The position of this second hydroxylation would be directed by the enzymatic pocket of the specific CYP isozyme.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Phenanthrol | 605-87-8 [chemicalbook.com]

- 3. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Navigating the Solubility of 3-Phenanthrol-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Phenanthrol-d9 in organic solvents. Due to a lack of specific quantitative data for the deuterated form, this document leverages available information on the non-deuterated analog, 3-Phenanthrol, and the parent compound, phenanthrene, to provide a robust framework for solvent selection and experimental design.

Executive Summary

Solubility Profile of 3-Phenanthrol and Related Compounds

Qualitative solubility information for 3-Phenanthrol and its isomer, 9-Phenanthrol, indicates slight solubility in several common organic solvents.

Table 1: Qualitative Solubility of 3-Phenanthrol and 9-Phenanthrol

| Compound | Chloroform | Dimethyl Sulfoxide (DMSO) | Methanol | Ethanol |

| 3-Phenanthrol | Slightly Soluble[1] | Slightly Soluble[1] | Slightly Soluble[1] | - |

| 9-Phenanthrol | Slightly Soluble[2] | Slightly Soluble[2] | Slightly Soluble | Soluble |

Quantitative Solubility of Phenanthrene as a Proxy

Phenanthrene, the non-hydroxylated and non-deuterated parent compound of this compound, provides a useful, albeit approximate, guide to potential solvent efficacy. The presence of a hydroxyl group in this compound is expected to increase its polarity and potential for hydrogen bonding compared to phenanthrene, which may alter its solubility profile.

Table 2: Quantitative Solubility of Phenanthrene in Various Organic Solvents

| Solvent | Solubility | Temperature |

| Ethanol | ~20 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |

| 95% Ethanol (cold) | 1 g in 60 mL (~16.7 mg/mL) | Not Specified |

| 95% Ethanol (boiling) | 1 g in 10 mL (100 mg/mL) | Boiling Point |

| Absolute Ethanol | 1 g in 25 mL (40 mg/mL) | Not Specified |

| Toluene | 1 g in 2.4 mL (~417 mg/mL) | Not Specified |

| Carbon Tetrachloride | 1 g in 2.4 mL (~417 mg/mL) | Not Specified |

| Benzene | 1 g in 2 mL (500 mg/mL) | Not Specified |

| Carbon Disulfide | 1 g in 1 mL (1000 mg/mL) | Not Specified |

| Anhydrous Ether | 1 g in 3.3 mL (~303 mg/mL) | Not Specified |

| Acetic Acid | Soluble | Not Specified |

| Acetone | Soluble | Not Specified |

General Experimental Protocol for Solubility Determination

In the absence of a specific published method for this compound, the following general protocol, adapted from standard laboratory procedures for organic compounds, can be employed.

Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial.

-

Add a known volume of the selected solvent.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture using a vortex mixer and then place it in a thermostatically controlled shaker or water bath at the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Analysis of the Supernatant:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

-

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound, starting with the most likely candidates based on available data.

References

Methodological & Application

Application Note: High-Throughput Analysis of Phenanthrols using 3-Phenanthrol-d9 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant and a component of tobacco smoke. The analysis of its metabolites, such as phenanthrols, is crucial for assessing human exposure to PAHs and understanding their potential health risks, including carcinogenicity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of these metabolites in biological matrices. To ensure accuracy and precision in these measurements, the use of a stable isotope-labeled internal standard is highly recommended. This application note provides a detailed protocol for the quantitative analysis of 3-phenanthrol in biological samples using 3-Phenanthrol-d9 as an internal standard. The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, leading to highly reliable results.[1]

Principle

This method involves the enzymatic hydrolysis of conjugated phenanthrols in a biological matrix (e.g., urine), followed by solid-phase extraction (SPE) for sample cleanup and concentration. The extracted analytes are then derivatized to increase their volatility and improve their chromatographic properties. The derivatized sample is analyzed by GC-MS in selected ion monitoring (SIM) mode for sensitive and selective detection. This compound is added at the beginning of the sample preparation process and is used to correct for any losses during the extraction and derivatization steps, as well as for variations in injection volume and instrument response.

Experimental Protocols

Materials and Reagents

-

3-Phenanthrol (analytical standard)

-

This compound (internal standard)

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Hexane (HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)

-

Nitrogen gas for evaporation

-

Autosampler vials with inserts

Sample Preparation

-

Sample Hydrolysis:

-

To 1 mL of urine sample in a glass tube, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

-

Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 10 µL of β-glucuronidase/arylsulfatase solution.

-

Vortex briefly and incubate at 37°C for 16 hours to deconjugate the phenanthrol metabolites.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water to remove polar interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 3 mL of dichloromethane into a clean collection tube.

-

-

Evaporation and Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Add 50 µL of BSTFA with 1% TMCS and 50 µL of hexane to the dried residue.

-

Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature and transfer to an autosampler vial with an insert for GC-MS analysis.

-

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Inlet: Splitless mode, 280°C

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 min

-

Ramp 1: 25°C/min to 200°C

-

Ramp 2: 5°C/min to 280°C

-

Ramp 3: 20°C/min to 300°C, hold for 5 min

-

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to monitor (as TMS derivatives):

-

3-Phenanthrol-TMS: m/z 266 (quantifier), 251, 194

-

This compound-TMS: m/z 275 (quantifier), 260, 203

-

-

Data Presentation

Table 1: GC-MS Retention Times and SIM Ions

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| 3-Phenanthrol-TMS | 12.5 | 266 | 251, 194 |

| This compound-TMS | 12.48 | 275 | 260, 203 |

Table 2: Calibration Curve for 3-Phenanthrol

| Concentration (ng/mL) | Response Ratio (Analyte Area / IS Area) |

| 0.5 | 0.048 |

| 1.0 | 0.102 |

| 5.0 | 0.515 |

| 10.0 | 1.03 |

| 25.0 | 2.55 |

| 50.0 | 5.12 |

| Linearity (R²) | 0.9995 |

Table 3: Method Validation Data

| Parameter | Result |

| Linearity Range | 0.5 - 50 ng/mL |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Precision (%RSD, n=6) | |

| - Intra-day (2 ng/mL) | 4.2% |

| - Inter-day (2 ng/mL) | 6.8% |

| Accuracy (Recovery, n=6) | |

| - Low QC (1.5 ng/mL) | 98.5% |

| - Mid QC (15 ng/mL) | 102.1% |

| - High QC (40 ng/mL) | 99.2% |

Visualizations

Conclusion

This application note presents a robust and reliable GC-MS method for the quantitative analysis of 3-phenanthrol in biological samples using this compound as an internal standard. The detailed protocol, including sample preparation and instrument parameters, provides a comprehensive guide for researchers in the fields of toxicology, environmental health, and drug metabolism. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for both research and routine monitoring applications. The provided validation data demonstrates the method's excellent linearity, sensitivity, and accuracy.

References

Application Notes and Protocols for the Preparation of 3-Phenanthrol-d9 Stock and Working Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock and working solutions of 3-Phenanthrol-d9, a deuterated analog of 3-Phenanthrol. Proper preparation and handling of this compound are crucial for ensuring the accuracy and reproducibility of experimental results. Deuterated compounds are valuable in pharmaceutical research for studying drug metabolism, pharmacokinetics, and as internal standards in analytical chemistry.[1][2][3]

Introduction

This compound is a stable, non-radioactive isotopically labeled compound where nine hydrogen atoms have been replaced by deuterium.[4][5] This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially slowing down metabolic processes and altering the pharmacokinetic profile of the molecule. This makes deuterated compounds like this compound useful in drug metabolism and pharmacokinetic (DMPK) studies.

Materials and Equipment

-

This compound (solid powder)

-

Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)

-

Anhydrous, analytical grade Dichloromethane (DCM)

-

Calibrated analytical balance

-

Amber glass vials with PTFE-lined caps

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative parameters for the preparation and storage of this compound solutions.

| Parameter | Stock Solution | Working Solutions |

| Compound | This compound | This compound |

| Typical Concentration | 1 - 10 mg/mL | 0.1 - 100 µg/mL |

| Solvent | Anhydrous DMSO or Dichloromethane | Appropriate aqueous buffer or cell culture medium |

| Preparation Volume | 1 - 5 mL | 1 - 10 mL |

| Storage Temperature | -80°C (up to 6 months) or -20°C (up to 1 month) | -20°C for short-term storage; prepare fresh for best results |

| Vial Type | Amber glass with PTFE-lined cap | Amber glass or polypropylene tubes |

Experimental Protocols

Safe Handling and General Precautions

Deuterated compounds are generally considered non-radioactive and safe for laboratory use. However, standard laboratory safety practices should always be followed. Handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Due to the hygroscopic nature of many deuterated compounds, it is crucial to minimize exposure to atmospheric moisture to prevent isotopic dilution through hydrogen-deuterium (H-D) exchange.

Preparation of this compound Stock Solution (e.g., 10 mg/mL in DMSO)

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Tare a clean, dry amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 10 mg) into the vial. Record the exact weight.

-

Solvent Addition: Based on the recorded weight, calculate the required volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg of powder, add 1 mL of DMSO for a 10 mg/mL solution). Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

-

Dissolution: Tightly cap the vial and vortex thoroughly for at least 30 seconds to facilitate dissolution. If necessary, sonicate the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

-

Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.

Preparation of this compound Working Solutions

Working solutions should be prepared fresh from the stock solution for each experiment to ensure accuracy.

-

Thawing the Stock Solution: Remove the stock solution vial from the freezer and allow it to thaw completely at room temperature. Briefly vortex the vial to ensure homogeneity.

-

Dilution Calculation: Determine the desired final concentration and volume of the working solution. Use the following formula to calculate the volume of stock solution required for the dilution:

M1V1 = M2V2

Where:

-

M1 = Concentration of the stock solution

-

V1 = Volume of the stock solution to be used

-

M2 = Desired concentration of the working solution

-

V2 = Final volume of the working solution

-

-

Preparation: In a new, labeled tube, add the appropriate volume of the desired diluent (e.g., cell culture medium, buffer). Using a calibrated micropipette, add the calculated volume of the this compound stock solution to the diluent.

-

Mixing: Gently vortex the working solution to ensure it is thoroughly mixed.

-

Use: Use the freshly prepared working solution in your experiment immediately. Discard any unused working solution that has been diluted in an aqueous buffer or medium.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for the Environmental Analysis of 3-Phenanthrol-d9

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the extraction and quantitative analysis of 3-Phenanthrol-d9 from various environmental matrices. The use of this compound, a deuterated analog of 3-Phenanthrol, as an internal standard is crucial for accurate quantification using isotope dilution mass spectrometry (IDMS), which corrects for sample loss and matrix effects during analysis.

Introduction

Phenanthrene and its hydroxylated derivatives (phenanthrols) are polycyclic aromatic hydrocarbons (PAHs) that enter the environment through incomplete combustion of organic materials, industrial processes, and natural events like forest fires. Due to their potential toxicity and persistence, monitoring their levels in environmental compartments such as water, soil, and sediment is of significant importance. 3-Phenanthrol is a metabolite of phenanthrene and its presence can indicate biological activity and degradation pathways of the parent compound. The use of a deuterated internal standard like this compound is the gold standard for achieving high accuracy and precision in quantitative analysis by compensating for variations in extraction efficiency and instrumental response.

Analytical Approaches

The primary analytical technique for the quantification of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection can also be employed. For environmental samples, which are often complex, a robust sample extraction and cleanup procedure is essential prior to instrumental analysis. Common extraction techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Accelerated Solvent Extraction (ASE).

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of hydroxylated PAHs, which can be considered representative for the analysis of 3-Phenanthrol. Actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Solid-Phase Extraction (SPE) Recovery for Hydroxylated PAHs in Water Samples

| Analyte (Proxy) | Spike Level | Recovery (%) | Reference |

| 1-Hydroxyphenanthrene | 5 ng/mL | 85 - 105 | [1] |

| Other Hydroxy-PAHs | 5 µg/L | 81.47 ± 1.16 to 98.60 ± 0.61 | [2] |

| Phenolic Compounds | 10 µg/L | ~70% | [3] |

| Phenolic EDCs | 1.0–50.0 μg/L | 57.9%–94.2% | [4] |

Table 2: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Hydroxylated PAHs

| Analyte (Proxy) | Matrix | Analytical Method | MDL | LOQ | Reference |

| 1-Hydroxyphenanthrene | Water | GC-Orbitrap MS | 1.11 to 2.26 ng/L | - | [1] |

| Hydroxy-PAHs (derivatized) | Air Particulate Matter | GC-EI-MS | 1-21 pg (instrumental) | - | |

| Phenolic Compounds | Wastewater | SPE-HPLC | 0.13-0.62 µg/L | 0.43-2.06 µg/L | |

| PAHs | Seafood | GC-MS | 0.12~0.20 µg/kg | 0.36~0.60 µg/kg | |

| PAHs | Dairy Products | GC-MS | 0.04~0.20 µg/kg | 0.12~0.60 µg/kg |

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound from environmental samples.

Protocol 1: Extraction of this compound from Water Samples using Solid-Phase Extraction (SPE)

1. Sample Preparation:

-

Filter the water sample (typically 1 L) through a 0.45 µm glass fiber filter to remove suspended solids.

-

Adjust the pH of the filtered water sample to < 2 with hydrochloric acid.

-

Spike the sample with a known amount of this compound internal standard solution.

2. SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

3. Sample Loading:

-

Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

4. Cartridge Washing:

-

After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

-

Dry the cartridge under vacuum for 10-15 minutes.

5. Elution:

-

Elute the retained analytes from the cartridge with 5-10 mL of a suitable organic solvent, such as dichloromethane or a mixture of dichloromethane and acetone.

6. Concentration and Reconstitution:

-

Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.

-

The extract is now ready for derivatization (if required) and GC-MS analysis.

Protocol 2: Extraction of this compound from Soil and Sediment Samples using Accelerated Solvent Extraction (ASE)

1. Sample Preparation:

-

Homogenize the soil or sediment sample and determine its moisture content.

-

Weigh approximately 10-20 g of the homogenized sample into an ASE extraction cell.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Mix the sample with a drying agent like anhydrous sodium sulfate.

2. ASE Extraction:

-

Place the extraction cell into the ASE system.

-

Set the extraction parameters:

-

Solvent: Dichloromethane/Acetone (1:1, v/v)

-

Temperature: 100 °C

-

Pressure: 1500 psi

-

Static time: 5 min

-

Number of cycles: 2

-

3. Extract Cleanup (if necessary):

-

The collected extract may require cleanup to remove interferences. This can be achieved using a silica gel or Florisil column.

4. Concentration and Reconstitution:

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

The extract is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of this compound

1. Derivatization (for Hydroxylated Compounds):

-

To improve the chromatographic properties of 3-Phenanthrol, derivatization is often necessary. A common method is silylation.

-

Evaporate the sample extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

-

Heat the mixture at 70°C for 30 minutes.

-

After cooling, the sample is ready for injection.

2. GC-MS Conditions:

-

Gas Chromatograph:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Inlet: Splitless mode, 280 °C.

-

Oven Program: Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor the characteristic ions for the derivatized 3-Phenanthrol and its deuterated internal standard.

-

3. Quantification:

-

The concentration of 3-Phenanthrol is determined by calculating the ratio of the peak area of the native analyte to the peak area of the this compound internal standard and comparing this to a calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the extraction and analysis of this compound.

References

Application Note: Development of a Calibration Curve for the Quantitative Analysis of 3-Phenanthrol using 3-Phenanthrol-d9 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of phenolic compounds is critical in various fields, including environmental analysis, drug metabolism studies, and toxicology. 3-Phenanthrol, a metabolite of phenanthrene, is a polycyclic aromatic hydrocarbon (PAH) derivative that requires sensitive and precise measurement.[1][2] Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[3][4] This approach effectively corrects for variations in sample preparation, matrix effects, and instrument response.[3]

This application note provides a detailed protocol for the development of a calibration curve for the quantification of 3-Phenanthrol using its deuterated analog, 3-Phenanthrol-d9, as an internal standard. The methodology is designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and robust platform for this type of analysis.

Experimental Protocol

This protocol outlines the preparation of calibration standards and the analytical conditions for developing a calibration curve.

Materials and Reagents

-

3-Phenanthrol (Analyte)

-

This compound (Internal Standard)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Volumetric flasks (Class A)

-

Calibrated pipettes

Preparation of Stock Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Phenanthrol and dissolve it in a 10 mL volumetric flask with methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.

Preparation of Working Solutions

-

Analyte Working Solution (10 µg/mL): Dilute 100 µL of the Analyte Stock Solution to 10 mL with methanol.

-

Internal Standard Working Solution (1 µg/mL): Dilute 10 µL of the Internal Standard Stock Solution to 10 mL with methanol.

Preparation of Calibration Standards

Prepare a series of calibration standards by spiking the Analyte Working Solution and a constant amount of the Internal Standard Working Solution into a suitable solvent (e.g., methanol or a representative matrix blank).

| Calibration Standard | Volume of Analyte Working Solution (10 µg/mL) | Volume of Internal Standard Working Solution (1 µg/mL) | Final Volume (with solvent) | Final Analyte Concentration (ng/mL) | Final IS Concentration (ng/mL) |

| CS1 | 5 µL | 50 µL | 1 mL | 50 | 50 |

| CS2 | 10 µL | 50 µL | 1 mL | 100 | 50 |

| CS3 | 25 µL | 50 µL | 1 mL | 250 | 50 |

| CS4 | 50 µL | 50 µL | 1 mL | 500 | 50 |

| CS5 | 100 µL | 50 µL | 1 mL | 1000 | 50 |

| CS6 | 200 µL | 50 µL | 1 mL | 2000 | 50 |

LC-MS/MS Analytical Method

The following are typical starting conditions and may require optimization for specific instrumentation.

-

Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: ESI Positive

-

MRM Transitions: To be determined by infusion of individual standards. For example:

-

3-Phenanthrol: Q1/Q3

-

This compound: Q1/Q3 (with a mass shift corresponding to the 9 deuterium atoms)

-

Data Presentation

Calibration Curve Data

The following table presents representative data obtained from the analysis of the prepared calibration standards. The response ratio is calculated as (Analyte Peak Area / Internal Standard Peak Area).

| Calibration Standard | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio |

| CS1 | 50 | 50 | 15,230 | 148,500 | 0.103 |

| CS2 | 100 | 50 | 31,100 | 151,200 | 0.206 |

| CS3 | 250 | 50 | 78,500 | 150,100 | 0.523 |

| CS4 | 500 | 50 | 155,600 | 149,800 | 1.039 |

| CS5 | 1000 | 50 | 310,200 | 150,500 | 2.061 |

| CS6 | 2000 | 50 | 625,400 | 149,900 | 4.172 |

Method Validation Parameters

The developed method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics for this type of assay.

| Parameter | Specification | Result |

| Linearity (R²) | ≥ 0.995 | 0.9998 |

| Range | 50 - 2000 ng/mL | 50 - 2000 ng/mL |

| Limit of Detection (LOD) | - | 15 ng/mL |

| Limit of Quantitation (LOQ) | - | 50 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | 98.2 - 101.7% |

| Precision (%RSD) | ≤ 15% | < 5% |

Visualizations

Caption: Experimental workflow for calibration standard preparation.

Caption: Logic diagram for quantification using a calibration curve.

References

Application of 3-Phenanthrol-d9 in Environmental Contaminant Analysis

Application Note ID: AN-ENV-03PD9

Version: 1.0

Introduction

3-Phenanthrol, a hydroxylated metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, is a compound of growing interest in environmental toxicology.[1][2] Phenanthrene is a widespread environmental pollutant, and its metabolites can provide valuable insights into the exposure, metabolic activation, and potential toxicity of the parent compound in various organisms.[3][4] 3-Phenanthrol-d9 is the deuterium-labeled analogue of 3-Phenanthrol.[5] Due to its isotopic labeling, this compound serves as an ideal internal standard or surrogate for the quantification of 3-Phenanthrol in complex environmental and biological matrices. Its use is critical for achieving accurate, precise, and reliable analytical results in studies monitoring PAH contamination and its biological effects.

The primary application of this compound is in analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to correct for the loss of analyte during sample preparation and instrumental analysis. By spiking samples with a known amount of the deuterated standard early in the workflow, the ratio of the native analyte to the labeled standard can be used to calculate the concentration of the native analyte with high accuracy, compensating for variations in extraction efficiency and matrix effects.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. The labeled standard is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution. In the case of this compound, the nine deuterium atoms increase its mass-to-charge ratio (m/z) compared to the native 3-Phenanthrol. During mass spectrometric analysis, the two compounds are separated based on their m/z values, allowing for their independent quantification. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is then used to determine the concentration of the native analyte in the original sample. This approach minimizes errors associated with sample preparation and instrumental variability.

Applications in Environmental Toxicology

The use of this compound as an internal standard is applicable to a wide range of environmental toxicology studies, including:

-

Biomonitoring: Quantifying levels of 3-Phenanthrol in biological tissues and fluids (e.g., fish bile, urine) to assess PAH exposure and metabolism in organisms.

-

Environmental Fate and Transport: Tracing the transformation and degradation of phenanthrene in various environmental compartments, such as soil, sediment, and water, by monitoring the formation of its metabolites.

-

Toxicity Assessment: In in vitro and in vivo studies, accurate quantification of metabolite formation is crucial for establishing dose-response relationships and understanding mechanisms of toxicity.

-

Food Safety: Monitoring the presence of PAH metabolites in food products to ensure consumer safety.

Quantitative Data Presentation

The following table summarizes typical performance data for the analysis of hydroxylated PAHs using isotope dilution mass spectrometry with deuterated standards. While specific data for this compound is not extensively published, this table represents expected values based on similar analytical methods for other PAHs.

| Parameter | Soil | Water | Biological Tissue |

| Analyte | 3-Phenanthrol | 3-Phenanthrol | 3-Phenanthrol |

| Internal Standard | This compound | This compound | This compound |

| Typical Recovery (%) | 70-110% | 80-115% | 65-120% |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/g | 0.5 - 5.0 ng/L | 0.05 - 0.5 ng/g |

| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/g | 1.5 - 15.0 ng/L | 0.15 - 1.5 ng/g |

| Linear Range | 0.5 - 500 ng/g | 2.0 - 1000 ng/L | 0.2 - 250 ng/g |

| Precision (RSD %) | < 15% | < 10% | < 20% |

Note: These values are illustrative and can vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

Protocol for Analysis of 3-Phenanthrol in Fish Bile

This protocol describes the use of this compound as a surrogate standard for the quantification of 3-Phenanthrol in fish bile, a common matrix for assessing PAH exposure in aquatic organisms.

5.1.1. Materials and Reagents

-

This compound solution (e.g., 1 µg/mL in methanol)

-

3-Phenanthrol analytical standard

-

Fish bile samples

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

5.1.2. Sample Preparation and Extraction

-

Thaw frozen fish bile samples to room temperature.

-

Homogenize the bile sample by vortexing.

-

Transfer a 50 µL aliquot of the bile sample to a microcentrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution).

-

Add 200 µL of methanol to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.

5.1.3. Instrumental Analysis (LC-MS/MS)

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

MS/MS Transitions:

-

3-Phenanthrol: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z transitions need to be optimized based on the instrument used).

-

5.1.4. Quantification

Prepare a calibration curve using analytical standards of 3-Phenanthrol spiked with the same amount of this compound as the samples. Plot the ratio of the peak area of 3-Phenanthrol to the peak area of this compound against the concentration of 3-Phenanthrol. Determine the concentration of 3-Phenanthrol in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of 3-Phenanthrol using this compound.

Caption: Metabolic fate of phenanthrene leading to the formation of 3-Phenanthrol.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenanthrene (HMDB0059799) [hmdb.ca]

- 2. 3-Phenanthrol | 605-87-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Species‐specific metabolism of naphthalene and phenanthrene in 3 species of marine teleosts exposed to Deepwater Horizon crude oil | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 5. This compound | Isotope-Labeled Compounds | 922510-20-1 | Invivochem [invivochem.com]

Application Notes and Protocols for Quantitative NMR (qNMR) Analysis Using 3-Phenanthrol-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and versatile analytical technique for the precise determination of the concentration and purity of chemical compounds.[1] Its non-destructive nature and the direct proportionality between signal intensity and the number of nuclei make it a primary analytical method.[2] In the pharmaceutical industry, qNMR is invaluable for the analysis of active pharmaceutical ingredients (APIs), impurities, and formulations.[1]

The use of an internal standard is a cornerstone of accurate and reproducible qNMR measurements. An ideal internal standard should be chemically inert, stable, have a simple NMR spectrum with signals that do not overlap with the analyte, and be of high purity.[3] Deuterated compounds are often excellent choices for ¹H qNMR internal standards as their proton signals are largely absent, minimizing spectral overlap.[4]

This document provides detailed application notes and protocols for the use of 3-Phenanthrol-d9 as an internal standard in quantitative ¹H NMR analysis, particularly for applications in drug discovery and development.

Principles of Quantitative ¹H NMR (q¹H-NMR)

The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of protons giving rise to that signal. When an internal standard (IS) of known purity and weight is added to a sample containing an analyte of known weight, the purity or concentration of the analyte can be calculated using the following equation:

Purity of Analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS (%)

Where:

-

I : Integral area of the signal

-

N : Number of protons for the integrated signal

-

MW : Molecular weight

-

W : Weight

-

Purity : Purity of the internal standard

This compound as a qNMR Internal Standard

Chemical Structure:

References

Application of 3-Phenanthrol-d9 in Food Safety Testing for Polycyclic Aromatic Hydrocarbons (PAHs)

Application Note & Protocol

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of chemical compounds that are formed during the incomplete combustion of organic matter.[1][2] These compounds are ubiquitous environmental contaminants and can be found in air, water, soil, and consequently, in food.[1][2] The primary sources of PAH contamination in food include environmental pollution and food processing methods such as smoking, grilling, roasting, and frying.[3] Several PAHs are known to be carcinogenic and genotoxic, posing a significant risk to human health. As a result, regulatory bodies worldwide have established maximum permissible levels for certain PAHs in various food products.

Accurate and reliable analytical methods are crucial for the monitoring of PAHs in food to ensure consumer safety. Gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is a widely used technique for the determination of PAHs in complex food matrices. The use of isotopically labeled internal standards, such as 3-Phenanthrol-d9, is essential for achieving high accuracy and precision in these analyses. This compound is a deuterated form of 3-Phenanthrol, a metabolite of phenanthrene. Due to its similar chemical and physical properties to the native analyte, it serves as an ideal internal standard to compensate for the loss of analytes during sample preparation and for variations in instrumental response.

This application note provides a detailed protocol for the determination of PAHs in various food matrices using this compound as an internal standard with GC-MS/MS.

Data Presentation

The use of deuterated internal standards significantly improves the performance of analytical methods for PAH determination in food. The following table summarizes typical performance data from methods utilizing deuterated internal standards for the analysis of PAHs in various food matrices.

| Food Matrix | Analyte(s) | Internal Standard(s) | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Home Meal Replacement | 4 PAHs | Chrysene-d12, Benzo[a]pyrene-d12 | 81.09 - 116.42 | 0.03 - 0.15 | 0.09 - 0.44 | |

| Seafood | 8 PAHs | Chrysene-d12, Benzo[a]pyrene-d12 | 86.87 - 103.57 | 0.12 - 0.20 | 0.36 - 0.60 | |

| Dairy Products | 8 PAHs | Chrysene-d12, Benzo[a]pyrene-d12 | - | 0.04 - 0.20 | 0.12 - 0.60 | |

| Salmon and Beef | 19 PAHs | 5 Deuterated PAHs | 50 - 120 | < 0.3 | < 0.9 | |

| Crispy Pork Spareribs | 22 PAHs | Triphenylene | 80.1 - 101.1 | 0.03 - 0.5 | 0.1 - 1.5 | |

| Beverage and Dairy | 8 PAHs | Chrysene-d12, Benzo[a]pyrene-d12 | 87.64 - 112.25 | 0.038 - 0.185 | 0.114 - 0.560 |

Experimental Protocols

This protocol describes a general procedure for the analysis of PAHs in fatty and non-fatty food samples using this compound as an internal standard.

Reagents and Materials

-

Solvents: Acetonitrile, n-Hexane, Dichloromethane, Cyclohexane, Toluene (all HPLC or pesticide residue grade).

-

Standards: Native PAH standard mix, this compound internal standard solution.

-

Solid Phase Extraction (SPE): Silica or Florisil cartridges.

-

QuEChERS salts: Magnesium sulfate (anhydrous), sodium chloride.

-

Apparatus: Homogenizer, centrifuge, rotary evaporator, nitrogen evaporator.

Sample Preparation

The choice of sample preparation method depends on the food matrix, particularly its fat content.

For Fatty Food Matrices (e.g., oils, fatty fish, meat):

-

Homogenization: Homogenize a representative portion of the sample (e.g., 5-10 g).

-

Spiking: Spike the homogenized sample with a known amount of this compound internal standard solution.

-

Saponification (optional, for high-fat samples): Add methanolic potassium hydroxide solution and heat to saponify the fat.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Extract the sample with a suitable solvent mixture such as n-hexane and acetone.

-

Pressurized Liquid Extraction (PLE): A more automated and efficient extraction method using elevated temperature and pressure.

-

-

Cleanup:

-

Solid Phase Extraction (SPE): Use silica or Florisil cartridges to remove interfering compounds. Condition the cartridge, load the sample extract, wash with a non-polar solvent, and elute the PAHs with a more polar solvent mixture.

-

Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences like lipids.

-

For Non-Fatty Food Matrices (e.g., fruits, vegetables, cereals):

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

-

Spiking: Spike the homogenized sample with a known amount of this compound internal standard solution.

-

Extraction (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

-

Add acetonitrile to the sample in a centrifuge tube.

-

Add QuEChERS extraction salts (e.g., MgSO₄, NaCl) and shake vigorously.

-

Centrifuge to separate the layers.

-

-

Cleanup (Dispersive SPE - dSPE):

-

Take an aliquot of the acetonitrile supernatant.

-

Add dSPE sorbents (e.g., PSA, C18, GCB) to remove interferences like fatty acids, pigments, and sterols.

-

Vortex and centrifuge.

-

Instrumental Analysis (GC-MS/MS)

-

Concentration: Concentrate the final extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Injection: Inject an aliquot (e.g., 1 µL) into the GC-MS/MS system.

-

GC-MS/MS Conditions:

-

GC Column: A low-polarity capillary column suitable for PAH analysis (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: A gradient program to separate the PAHs, for example, start at 80°C, ramp to 320°C.

-

Injector: Splitless mode at a high temperature (e.g., 300-320°C) to ensure efficient transfer of high-boiling PAHs.

-

Carrier Gas: Helium or Hydrogen.

-

MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each target PAH and for this compound.

-

Quantification

Quantify the native PAHs using the internal standard method. Create a calibration curve by plotting the ratio of the peak area of the native PAH to the peak area of this compound against the concentration of the native PAH.

Mandatory Visualization

Caption: Experimental workflow for PAH analysis in food using this compound.

References

Troubleshooting & Optimization

minimizing deuterium exchange in 3-Phenanthrol-d9 solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing deuterium exchange in 3-Phenanthrol-d9 solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide: Loss of Deuterium Label

Issue: Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) analysis indicates a loss of deuterium from this compound, compromising isotopic purity.

Potential Cause 1: Protic Solvents

The presence of protic solvents (e.g., water, methanol, ethanol) is a primary cause of deuterium back-exchange on both the aromatic ring and the hydroxyl group.[1] The hydroxyl proton is particularly labile and will exchange almost instantaneously with protons from the solvent.[1] While the C-D bonds on the aromatic ring are more stable, exchange can be catalyzed by acidic or basic conditions.[1]

Solution:

-

Use Anhydrous Aprotic Solvents: Whenever possible, dissolve and handle this compound in high-purity, anhydrous aprotic solvents such as acetonitrile, ethyl acetate, or dichloromethane.

-

Minimize Exposure to Moisture: Handle the compound and solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent absorption of atmospheric moisture.[2] Use of a glove box is recommended for sensitive experiments.

-

Proper Glassware Preparation: Ensure all glassware is thoroughly dried by heating at 150 °C for several hours and cooled under a dry, inert atmosphere before use.[3]

Potential Cause 2: pH of the Solution

Acidic or basic conditions can catalyze the exchange of deuterium atoms on the aromatic ring with protons from the solvent. The rate of exchange is highly pH-dependent.

Solution:

-

Maintain Neutral pH: Work under neutral or near-neutral pH conditions to minimize the rate of back-exchange.

-

Buffer Choice: If a buffer is necessary, select a non-protic or deuterated buffer system if compatible with your experimental design.

-

Quench Reactions Appropriately: For reactions that require acidic or basic conditions, quench the reaction to a neutral pH as quickly as possible during work-up.

Potential Cause 3: Elevated Temperature

Higher temperatures increase the rate of chemical reactions, including isotopic exchange.

Solution:

-

Low-Temperature Storage: Store solutions of this compound at low temperatures (2-8°C or -20°C) in tightly sealed vials to minimize exchange and solvent evaporation.

-

Conduct Reactions at Lower Temperatures: If the experimental protocol allows, perform reactions at reduced temperatures to slow the rate of potential back-exchange.

Workflow for Troubleshooting Deuterium Exchange

Caption: Troubleshooting workflow for identifying and mitigating deuterium exchange in this compound solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl (-OH) proton signal of this compound disappearing in my ¹H NMR spectrum when using a deuterated solvent?

A1: The proton of the phenolic hydroxyl group is highly acidic and labile. It undergoes rapid chemical exchange with deuterium from the deuterated solvent (e.g., CDCl₃, DMSO-d₆). This replaces the proton with a deuterium atom, which is not detected in ¹H NMR, causing the signal to disappear. This is a normal and expected phenomenon.

Q2: What is the difference between deuterium exchange on the hydroxyl group versus the aromatic ring?

A2: These are two distinct processes with different kinetics:

-

Hydroxyl Group Exchange: This is a very fast acid-base reaction where the acidic phenolic proton exchanges almost instantaneously with deuterium from protic solvents.

-

Aromatic Ring Exchange: The deuterium atoms on the aromatic ring are covalently bonded to carbon and are much less acidic. Their exchange with protons is a significantly slower process that is typically catalyzed by the presence of acid or base and accelerated by heat.

Q3: How can I confirm the isotopic purity of my this compound?

A3: The isotopic purity should be verified upon receipt and periodically.

-

High-Resolution Mass Spectrometry (HRMS): This is a powerful technique to determine isotopic enrichment by analyzing the distribution of isotopologues. A loss of deuterium will be observed as an increase in the abundance of lower mass isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to quantify the amount of residual protons at the deuterated positions by comparing their signal integrals to a non-deuterated internal standard of known concentration.

-

²H (Deuterium) NMR: Directly detects the deuterium atoms, providing a clean spectrum to confirm the positions of deuteration and their relative abundance.

-

Q4: What are the best practices for long-term storage of this compound?

A4: For long-term stability:

-

Solid Form: Store as a solid at -20°C or colder in a desiccator to protect from moisture.

-

Solutions: If stored in solution, use an anhydrous aprotic solvent in a tightly sealed vial at -20°C. Protect from light, as polycyclic aromatic hydrocarbons can be photosensitive.

Quantitative Data on Deuterium Exchange

Quantitative data on the rate of deuterium exchange for this compound is not extensively published. The stability of the deuterium labels is highly dependent on the specific experimental conditions (solvent, pH, temperature, and time). Researchers should empirically determine the extent of back-exchange under their specific experimental conditions using the protocols outlined below.

Table for User-Generated Stability Data:

| Solvent System | pH | Temperature (°C) | Time (hours) | % Deuterium Retention | Analytical Method |

| e.g., Acetonitrile | 7.0 | 25 | 24 | User-determined | LC-MS or ¹H NMR |

| e.g., Methanol | 7.0 | 25 | 24 | User-determined | LC-MS or ¹H NMR |

| e.g., Acetonitrile/Water (9:1) | 5.0 | 40 | 48 | User-determined | LC-MS or ¹H NMR |

Experimental Protocols

Protocol 1: Quantification of Deuterium Exchange by ¹H NMR Spectroscopy

This protocol allows for the quantification of deuterium loss by comparing the integral of residual proton signals to an internal standard.

Materials:

-

This compound solution in the solvent to be tested.

-

A high-purity, non-volatile internal standard with a known concentration and a singlet in a clear region of the ¹H NMR spectrum (e.g., 1,3,5-trichlorobenzene).

-

High-precision NMR tubes.

-

Anhydrous deuterated NMR solvent (e.g., CDCl₃).

Methodology:

-

Sample Preparation: Prepare a solution of this compound in the solvent of interest under the desired experimental conditions (e.g., specific pH, temperature).

-

Internal Standard Addition: At specified time points (e.g., 0, 2, 6, 24 hours), take an aliquot of the solution and accurately add a known quantity of the internal standard.

-

Solvent Evaporation: Carefully evaporate the solvent under a stream of inert gas at low temperature.

-

NMR Sample Preparation: Redissolve the residue in an anhydrous deuterated NMR solvent (e.g., CDCl₃) and transfer to an NMR tube.

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for full relaxation of all signals for accurate integration.

-

Data Analysis:

-

Integrate the signal of the internal standard and set its value to the known number of protons.

-

Integrate the residual proton signals in the aromatic region of 3-Phenanthrol.

-

Calculate the amount of 3-Phenanthrol that has undergone back-exchange based on the relative integrals.

-

Calculate the percentage of deuterium retention.

-

Protocol 2: Quantification of Deuterium Exchange by Mass Spectrometry

This protocol uses mass spectrometry to determine the change in the isotopic distribution of this compound over time.

Materials:

-

This compound solution in the solvent to be tested.

-

LC-MS system (or direct infusion MS).

-

Appropriate vials for sample analysis.

Methodology:

-

Incubation: Prepare a solution of this compound in the solvent and under the conditions (pH, temperature) you wish to test.

-

Sampling: At various time points (e.g., t=0, 1, 4, 8, 24 hours), take an aliquot of the solution.

-

Sample Preparation: Dilute the aliquot to an appropriate concentration for MS analysis using a compatible, preferably aprotic, solvent (e.g., acetonitrile).

-

MS Data Acquisition: Acquire the mass spectrum of the sample, focusing on the molecular ion region for 3-Phenanthrol (m/z 203 for the fully deuterated species). Ensure sufficient resolution to distinguish the different isotopologues.

-

Data Analysis:

-

At each time point, determine the relative abundance of the molecular ion peaks corresponding to the d9, d8, d7, etc., species.

-

Calculate the average number of deuterium atoms per molecule at each time point.

-

Plot the loss of deuterium over time to determine the rate of exchange under your specific conditions.

-

References

- 1. benchchem.com [benchchem.com]

- 2. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 3-Phenanthrol-d9 for Matrix Effect Compensation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Phenanthrol-d9 as an internal standard to address matrix effects in the analysis of biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of 3-phenanthrol in biological samples?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 3-phenanthrol, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects significantly compromise the accuracy, precision, and sensitivity of analytical methods.[1] Common culprits in biological matrices include salts, lipids, and proteins.[1]

Q2: How does this compound help in mitigating matrix effects?

A2: this compound is a deuterated internal standard (IS), also known as a stable isotope-labeled internal standard (SIL-IS). These are considered the gold standard for compensating for matrix effects. Because this compound is chemically almost identical to the analyte (3-phenanthrol), it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.

Q4: What are the key considerations when selecting this compound as an internal standard?

A4: When selecting a deuterated internal standard, several factors are crucial:

-

Isotopic Purity: The standard should have a high degree of deuteration to minimize signal contribution at the analyte's mass-to-charge ratio (m/z).

-

Chemical Purity: The standard should be free from unlabeled analyte and other impurities.

-

Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte.

Troubleshooting Guide

Problem 1: Poor reproducibility of the 3-phenanthrol / this compound area ratio.

-

Possible Cause: Inconsistent matrix effects between samples.

-

Solution:

-

Optimize the sample preparation procedure to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.

-

Ensure that the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction recovery.

-

Evaluate different lots of the biological matrix to assess the relative matrix effect.

-

Problem 2: The analyte (3-phenanthrol) and the deuterated internal standard (this compound) do not co-elute.

-

Possible Cause:

-

Isotope Effect: Deuterium labeling can sometimes lead to a slight difference in retention time.

-

Column Degradation: Loss of stationary phase or contamination of the column can affect the separation.

-

-

Solution:

-

Adjust the chromatographic conditions (e.g., gradient profile, mobile phase composition) to minimize the separation between the analyte and the internal standard.

-

If column degradation is suspected, replace the analytical column with a new one of the same type.

-

Implement a column washing protocol to minimize contamination.

-

Problem 3: Low signal intensity for both 3-phenanthrol and this compound.

-

Possible Cause: Significant ion suppression is occurring.

-

Solution:

-

Improve sample cleanup to remove phospholipids and other interfering substances.

-

Modify the chromatographic method to separate the analytes from the regions of major ion suppression. A post-column infusion experiment can help identify these regions.

-

Consider using a smaller injection volume to reduce the amount of matrix introduced into the mass spectrometer.

-

Quantitative Data Summary

The following tables provide illustrative data for the assessment of matrix effects and recovery for the analysis of 3-phenanthrol using this compound as an internal standard.

Table 1: Illustrative Matrix Effect Evaluation for 3-Phenanthrol

| Lot of Biological Matrix | Analyte Peak Area (Post-Spiked Matrix) | IS Peak Area (Post-Spiked Matrix) | Analyte/IS Ratio | Matrix Effect (%) |

| Lot 1 | 85,000 | 98,000 | 0.867 | 86.7 |

| Lot 2 | 82,500 | 97,500 | 0.846 | 84.6 |

| Lot 3 | 88,000 | 99,000 | 0.889 | 88.9 |

| Lot 4 | 81,000 | 96,000 | 0.844 | 84.4 |

| Lot 5 | 86,500 | 98,500 | 0.878 | 87.8 |

| Mean | 84,600 | 97,800 | 0.865 | 86.5 |

| %RSD | 3.5% | 1.2% | 2.2% | 2.2% |

Matrix Effect (%) is calculated as: (Peak area of analyte in post-spiked matrix / Peak area of analyte in neat solution) x 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.

Table 2: Illustrative Recovery and Process Efficiency Data

| Sample ID | Analyte Peak Area (Pre-Spiked) | Analyte Peak Area (Post-Spiked) | IS Peak Area (Pre-Spiked) | IS Peak Area (Post-Spiked) | Recovery (%) | Process Efficiency (%) |

| Replicate 1 | 78,000 | 85,000 | 90,000 | 98,000 | 91.8 | 83.7 |

| Replicate 2 | 79,500 | 85,500 | 91,000 | 98,500 | 93.0 | 85.3 |

| Replicate 3 | 77,000 | 84,000 | 89,500 | 97,500 | 91.7 | 83.2 |

| Mean | 78,167 | 84,833 | 90,167 | 98,000 | 92.2 | 84.1 |

| %RSD | 1.6% | 0.9% | 0.8% | 0.5% | 0.8% | 1.3% |

Recovery (%) is calculated as: (Peak area of analyte in pre-spiked matrix / Peak area of analyte in post-spiked matrix) x 100. Process Efficiency (%) is calculated as: (Peak area of analyte in pre-spiked matrix / Peak area of analyte in neat solution) x 100.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol describes the post-extraction spike method to quantitatively assess matrix effects.

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Spike 3-phenanthrol and this compound into the final reconstitution solvent at a known concentration.

-

Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma, urine). After the final extraction step, spike 3-phenanthrol and this compound into the extracted matrix at the same concentration as Set A.

-

Set C (Pre-Spiked Matrix): Spike 3-phenanthrol and this compound into the blank biological matrix before the extraction process at the same concentration as Set A.

-

-

Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

-

Calculate Matrix Effect:

-

Matrix Effect (%) = (Mean peak area of analyte in Set B / Mean peak area of analyte in Set A) * 100

-

-

Calculate Recovery and Process Efficiency:

-

Recovery (%) = (Mean peak area of analyte in Set C / Mean peak area of analyte in Set B) * 100

-

Process Efficiency (%) = (Mean peak area of analyte in Set C / Mean peak area of analyte in Set A) * 100

-

Protocol 2: Sample Preparation for 3-Phenanthrol in Human Urine